phoBET1
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Overview
Description
phoBET1 is a photocaged proteolysis-targeting chimera (PROTAC) compound. It is designed to degrade the bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins. By targeting BRD4, this compound effectively suppresses tumor growth .
Preparation Methods
The synthesis of phoBET1 involves multiple steps, including the preparation of its photocaged component and the assembly of the PROTAC structure. The synthetic route typically includes the following steps:
Synthesis of the Photocaged Component: This involves the preparation of a photocaged molecule that can be activated by near-infrared (NIR) light.
Assembly of the PROTAC Structure: The photocaged component is then linked to a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase, forming the complete PROTAC molecule
Chemical Reactions Analysis
phoBET1 undergoes several types of chemical reactions, including:
Photocleavage: Upon exposure to NIR light, the photocaged component of this compound is cleaved, activating the PROTAC molecule.
Protein Degradation: The activated PROTAC molecule binds to BRD4 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome
Common reagents and conditions used in these reactions include NIR light for photocleavage and cellular components such as E3 ubiquitin ligase for protein degradation. The major product formed from these reactions is the degraded BRD4 protein .
Scientific Research Applications
phoBET1 has several scientific research applications, including:
- Cancer Research: This compound is used to study the role of BRD4 in cancer and to develop potential cancer therapies by targeting BRD4 for degradation . Protein Degradation Studies: This compound serves as a tool to investigate the mechanisms of targeted protein degradation and the efficacy of PROTAC technology .
Drug Development: Researchers use this compound to explore new therapeutic strategies for diseases involving BRD4 and other BET family proteins
Mechanism of Action
The mechanism of action of phoBET1 involves the following steps:
Photocleavage Activation: Upon exposure to NIR light, the photocaged component of this compound is cleaved, activating the PROTAC molecule.
Target Binding: The activated PROTAC molecule binds to BRD4.
E3 Ligase Recruitment: The PROTAC molecule also recruits an E3 ubiquitin ligase.
Ubiquitination and Degradation: The recruited E3 ubiquitin ligase ubiquitinates BRD4, marking it for degradation by the proteasome
Comparison with Similar Compounds
phoBET1 is unique among PROTAC compounds due to its photocaged component, which allows for precise temporal and spatial control of its activity using NIR light. Similar compounds include other PROTACs that target BRD4, such as:
ARV-771: A PROTAC that targets BRD4 for degradation but lacks the photocaged component.
dBET1: Another BRD4-targeting PROTAC without photocaged activation
This compound’s uniqueness lies in its ability to be activated by NIR light, providing researchers with a powerful tool for controlled protein degradation studies .
Properties
Molecular Formula |
C52H56ClN11O13S |
---|---|
Molecular Weight |
1110.6 g/mol |
IUPAC Name |
N-[4-[[2-[2-[1-[1-[4-[2-(2-aminoethylamino)-2-oxoethoxy]-5-methoxy-2-nitrophenyl]ethoxymethyl]-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide |
InChI |
InChI=1S/C52H56ClN11O13S/c1-27-29(3)78-52-45(27)47(31-11-13-32(53)14-12-31)58-35(48-60-59-30(4)62(48)52)22-41(65)55-18-6-7-19-56-42(66)24-75-38-10-8-9-33-46(38)51(71)63(49(33)69)36-15-16-44(68)61(50(36)70)26-77-28(2)34-21-39(74-5)40(23-37(34)64(72)73)76-25-43(67)57-20-17-54/h8-14,21,23,28,35-36H,6-7,15-20,22,24-26,54H2,1-5H3,(H,55,65)(H,56,66)(H,57,67)/t28?,35-,36?/m0/s1 |
InChI Key |
JFCFQFXJDZXJSK-XZMVMDBLSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)COC(C)C7=CC(=C(C=C7[N+](=O)[O-])OCC(=O)NCCN)OC)C8=CC=C(C=C8)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)COC(C)C7=CC(=C(C=C7[N+](=O)[O-])OCC(=O)NCCN)OC)C8=CC=C(C=C8)Cl)C |
Origin of Product |
United States |
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